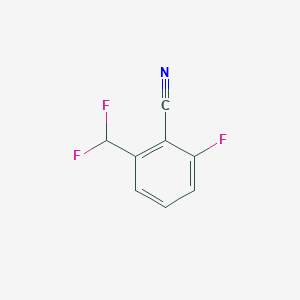

2-(Difluoromethyl)-6-fluorobenzonitrile

Description

Properties

IUPAC Name |

2-(difluoromethyl)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKHYBNMZWIWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261442-19-6 | |

| Record name | 2-(Difluoromethyl)-6-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination of Chlorobenzonitrile Precursors and Catalytic Reduction

A well-documented industrially advantageous method involves a two-step sequence:

Fluorination of chlorobenzonitrile derivatives such as 2,3,6-trichlorobenzonitrile or 2,3,5,6-tetrachlorobenzonitrile by potassium fluoride in an aprotic polar solvent (e.g., dimethyl sulfoxide or sulfolane) at elevated temperatures (100–250°C). This step produces chloro-fluorobenzonitrile intermediates like 3-chloro-2,6-difluorobenzonitrile or 3,5-dichloro-2,6-difluorobenzonitrile.

Catalytic hydrogenation of these chloro-fluorobenzonitrile intermediates using palladium or platinum catalysts under hydrogen gas pressure (5–50 kg/cm²) at moderate temperatures (0–200°C, preferably 50–100°C) for 1–10 hours. This reduction step selectively removes chlorine atoms, yielding 2,6-difluorobenzonitrile derivatives in good yields.

This process is advantageous because:

- The chlorobenzonitrile precursors are more readily available and economically feasible than 2,6-dichlorobenzonitrile.

- It requires less excess potassium fluoride compared to direct fluorination of dichlorobenzonitrile.

- It avoids severe reaction conditions that cause side reactions or solvent decomposition.

Table 1: Key Reaction Conditions for Fluorination and Catalytic Reduction

| Step | Reactants | Conditions | Catalyst/Agent | Yield and Notes |

|---|---|---|---|---|

| Fluorination | 2,3,6-Trichlorobenzonitrile or 2,3,5,6-Tetrachlorobenzonitrile + KF | 100–250°C, aprotic polar solvent (DMSO, sulfolane) | Potassium fluoride | Formation of chloro-fluorobenzonitrile intermediates |

| Catalytic Hydrogenation | Chloro-fluorobenzonitrile intermediates + H₂ | 0–200°C (preferably 50–100°C), 5–50 kg/cm² H₂ pressure, 1–10 h | Pd or Pt catalyst (e.g., Pd/C) | Selective removal of Cl, yielding 2,6-difluorobenzonitrile derivatives |

Direct Difluoromethylation of Fluorobenzonitrile Precursors

Another synthetic route involves the direct introduction of the difluoromethyl group onto a fluorobenzonitrile precursor. This is typically achieved via nucleophilic substitution reactions where a fluorobenzonitrile bearing a suitable leaving group (e.g., halogen or hydroxyl) at the 2-position reacts with a difluoromethylating reagent under basic conditions.

For example:

- Reaction of 6-fluorobenzonitrile derivatives with difluoromethyl ether or other difluoromethyl sources in the presence of a base such as potassium carbonate.

- The reaction is conducted under controlled temperature and solvent conditions to optimize yield and purity.

This method is favored in laboratory-scale synthesis and can be adapted for industrial production with optimization such as continuous flow reactors for better control.

Research Findings and Industrial Implications

- The fluorination-reduction approach is supported by patent literature (EP0073372A1 and US4406841A), highlighting its industrial feasibility and advantages over older methods relying on 2,6-dichlorobenzonitrile as starting material, which is less accessible and requires harsher conditions.

- Catalytic hydrogenation conditions are critical to avoid over-reduction or side reactions, with palladium on carbon (Pd/C) and platinum catalysts being effective.

- The use of aprotic polar solvents such as dimethyl sulfoxide and sulfolane enhances the fluorination efficiency.

- The intermediate chloro-fluorobenzonitriles are novel compounds with potential for further functionalization, adding value to the synthetic pathway.

- Purification steps typically involve filtration to recover catalysts, liquid-liquid separations, and distillation or recrystallization to isolate the target product with high purity.

Summary Table of Preparation Routes

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fluorination of Chlorobenzonitriles + Catalytic Reduction | 2,3,6-Trichlorobenzonitrile or 2,3,5,6-Tetrachlorobenzonitrile | KF, aprotic polar solvent, 100–250°C; Pd or Pt catalyst, H₂, 0–200°C | Economically feasible, good yields, industrially scalable | Requires handling of chlorine-containing intermediates |

| Direct Difluoromethylation | 6-Fluorobenzonitrile derivatives | Difluoromethyl ether or reagent, base (K₂CO₃), controlled temperature | Straightforward, adaptable to flow chemistry | Requires difluoromethylating agents, optimization needed |

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Difluoromethyl ketones or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-6-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Observations:

- Electronic Effects : The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects compared to trifluoromethyl (-CF₃) in 2-Fluoro-6-trifluoromethylbenzonitrile. This balance may optimize interactions with biological targets without excessive deactivation of the aromatic ring .

- Functional Group Diversity: Substitutents like methoxy (-OCH₃) or amino (-NH₂) alter solubility and reactivity. For example, 2-Fluoro-6-methoxybenzonitrile may exhibit better aqueous solubility due to hydrogen bonding .

Physicochemical Properties

- Lipophilicity : Fluorine and difluoromethyl groups increase lipophilicity, enhancing membrane permeability. However, trifluoromethyl analogs (e.g., 2-Fluoro-6-trifluoromethylbenzonitrile) may exhibit excessive hydrophobicity, reducing bioavailability .

- Steric Effects : The bulkier difluoromethyl group in the target compound may improve steric shielding of the nitrile group, reducing unintended reactivity compared to smaller substituents like chlorine .

Biological Activity

2-(Difluoromethyl)-6-fluorobenzonitrile is a fluorinated aromatic compound with the molecular formula C8H4F3N. Its unique structure, characterized by the presence of difluoromethyl and fluorobenzonitrile groups, suggests potential biological activity that merits investigation. This article reviews the biological properties, mechanisms of action, and related research findings concerning this compound.

The presence of fluorine atoms in this compound enhances its chemical reactivity, particularly in biological contexts. Fluorinated compounds are known to exhibit improved metabolic stability and bioactivity compared to their non-fluorinated counterparts. The compound's mechanism of action likely involves interactions with specific enzymes and receptors, potentially modulating their function or inhibiting their activity through enhanced binding affinity due to the fluorine substituents.

Interaction with Biological Targets

The compound interacts with various molecular targets, which may include:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Interaction with receptor sites that could influence signaling pathways.

- Hydrophobic Pockets : The difluoromethyl group may enhance binding to hydrophobic regions in proteins, affecting their conformation and activity.

Biological Activity Data

While specific biological activity data for this compound is limited, studies on structurally similar compounds suggest significant potential in various applications:

Anticancer Activity

Fluorinated compounds have been associated with anticancer properties. For example, α-2-(Difluoromethyl)-dl-ornithine (DFMO), a compound related to the difluoromethyl group, has been shown to suppress skin carcinogenesis in murine models. This suggests that this compound may also exhibit similar properties.

Antimicrobial Properties

Research indicates that difluoromethylated compounds can possess antimicrobial activity due to their ability to interact effectively with biological targets. This characteristic is attributed to their enhanced lipophilicity and metabolic stability, which can improve their efficacy against microbial pathogens.

Comparative Analysis with Similar Compounds

A comparison of this compound with other fluorinated compounds highlights its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorobenzonitrile | C7H4FN | Contains only one fluorine atom |

| 2-Difluoromethyl-4-fluorobenzonitrile | C8H4F3N | Different substitution pattern |

| 2-Chloro-6-fluorobenzonitrile | C7H4ClF | Contains chlorine instead of fluorine |

The distinct difluoromethyl group in this compound enhances its reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Research findings on similar compounds provide insights into the potential applications of this compound:

- DFMO and Skin Carcinogenesis : A study demonstrated that DFMO significantly reduced actinic keratosis (AK) lesions in patients, indicating a potential pathway for cancer prevention that could be explored for other difluoromethylated compounds.

- Fluorinated Drug Development : The FDA has approved several fluorinated drugs known for their enhanced pharmacological properties. These approvals highlight the importance of fluorination in drug design and development .

- Electrochemical Studies : Recent studies have shown that electrochemical methods can enhance the selectivity and yield of reactions involving fluorinated compounds, suggesting a promising avenue for synthesizing derivatives of this compound with tailored biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Difluoromethyl)-6-fluorobenzonitrile, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves halogen exchange or nucleophilic aromatic substitution. For example, fluorination of precursor nitriles using agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) under reflux conditions. A key challenge is separating regioisomers due to the proximity of fluorine and difluoromethyl groups. Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization using ethanol/water mixtures .

Q. How can researchers confirm the regioselectivity of fluorine substitution in this compound?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity between substituents. For instance, - heteronuclear correlation spectroscopy (HETCOR) identifies coupling between fluorine atoms and adjacent protons. X-ray crystallography is definitive for structural confirmation, though crystal growth may require slow evaporation from dichloromethane/n-pentane .

Q. What are the standard analytical techniques for characterizing this compound?

- Methodological Answer :

- GC-MS/EI-MS : To confirm molecular ion peaks (e.g., m/z 185.02 for M) and fragmentation patterns.

- FT-IR : Bands at ~2230 cm (C≡N stretch) and 1100–1250 cm (C-F stretches).

- Multinuclear NMR : NMR distinguishes between -CFH (δ ~ -110 to -120 ppm) and aromatic F (δ ~ -105 to -115 ppm). NMR identifies nitrile carbon (δ ~ 115–120 ppm) .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The -CFH group exerts strong electron-withdrawing effects, activating the benzene ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electrostatic potential surfaces to predict reactive sites. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, where Pd(OAc)/SPhos in toluene/water at 80°C yields biaryl derivatives .

Q. What strategies mitigate steric hindrance and electronic repulsion during functionalization of this compound?

- Methodological Answer :

- Directed ortho-Metalation : Use of strong bases like LDA with TMEDA in THF at -78°C to direct substituents to less hindered positions.

- Protection/Deprotection : Temporarily masking the nitrile group as a trimethylsilyl cyanide to reduce electronic deactivation.

- Microwave-Assisted Synthesis : Accelerates reactions to overcome kinetic barriers (e.g., 150°C, 20 min for Buchwald-Hartwig aminations) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or concentration effects. Use deuterated solvents (e.g., CDCl vs. DMSO-d) for consistency. For ambiguous HRMS peaks, high-resolution ion-trap MS/MS with collision-induced dissociation (CID) isolates fragment pathways. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian NMR) .

Q. What role does this compound play in agrochemical research, and how is its bioactivity assessed?

- Methodological Answer : The compound is a precursor for SDHI (succinate dehydrogenase inhibitor) fungicides. Bioactivity testing involves:

- In Vitro Enzyme Assays : Measuring IC values against fungal SDH using spectrophotometric NADH oxidation.

- In Vivo Trials : Spray applications on Botrytis cinerea-infected plants under controlled humidity (70–80% RH) to evaluate EC.

- SAR Studies : Modifying the nitrile or difluoromethyl group to correlate substituent electronegativity with antifungal potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.